molecular formula C19H14ClN3OS B2523955 N-(2-chlorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-91-5

N-(2-chlorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B2523955
CAS No.: 897459-91-5
M. Wt: 367.85
InChI Key: OANTXXKBDYKFQZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide: is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves the condensation of 2-chlorobenzylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the final product. The reaction conditions often include heating the reaction mixture to reflux in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with cellular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, causing damage that leads to cell death .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c20-15-8-4-5-9-16(15)21-18(24)10-14-12-25-19-22-17(11-23(14)19)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANTXXKBDYKFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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